molecular formula C7H3ClN4 B14716060 6-Chloro-3-diazo-3H-indazole CAS No. 13096-90-7

6-Chloro-3-diazo-3H-indazole

Cat. No.: B14716060
CAS No.: 13096-90-7
M. Wt: 178.58 g/mol
InChI Key: YXHLSCOIHMUMAL-UHFFFAOYSA-N
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Description

6-Chloro-3-diazo-3H-indazole is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at position 6 and a diazo (-N=N-) functional group at position 3. The diazo group confers unique reactivity, making it valuable in synthetic chemistry for cross-coupling reactions, photolabile applications, or as a precursor for generating carbenes. For example, diazo compounds are typically sensitive to light and heat, a trait shared with other high-energy substituents like nitro groups .

Properties

CAS No.

13096-90-7

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

6-chloro-3-diazoindazole

InChI

InChI=1S/C7H3ClN4/c8-4-1-2-5-6(3-4)11-12-7(5)10-9/h1-3H

InChI Key

YXHLSCOIHMUMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC2=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-diazo-3H-indazole typically involves the diazotization of 6-chloroindazole. This can be achieved by treating 6-chloroindazole with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the diazotization reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-diazo-3H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new heterocyclic compounds.

    Reduction Reactions: The diazo group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cycloaddition Reactions: Often require a catalyst such as a transition metal complex.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Yield substituted indazoles.

    Cycloaddition Reactions: Produce fused heterocyclic systems.

    Reduction Reactions: Result in the formation of 6-chloro-3-aminoindazole.

Scientific Research Applications

6-Chloro-3-diazo-3H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its reactive diazo group.

Mechanism of Action

The mechanism of action of 6-Chloro-3-diazo-3H-indazole largely depends on the type of reaction it undergoes. In substitution reactions, the diazo group acts as a leaving group, facilitating the introduction of various nucleophiles. In cycloaddition reactions, the diazo group participates in the formation of new bonds, leading to the creation of complex ring systems. The specific molecular targets and pathways involved would vary based on the context of its application.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Cl (6), Diazo (3) C₇H₄ClN₃ 181.58 Hypothesized light sensitivity
6-Amino-3-chloro-1H-indazole Cl (3), NH₂ (6) C₇H₆ClN₃ 167.60 Pharma intermediate; NH IR ~3307 cm⁻¹
6-Chloro-3-iodo-1H-indazole Cl (6), I (3) C₇H₄ClIN₂ 294.48 High molecular weight; C-Cl IR ~726 cm⁻¹
6-Chloro-1H-indazole-3-carboxylate Cl (6), COOR (3) C₉H₇ClN₂O₂ 210.62 Ester derivatives; enhanced solubility
5,6-Dichloro-3-iodo-1H-indazole Cl (5,6), I (3) C₇H₃Cl₂IN₂ 328.93 Increased halogenation; steric effects

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The diazo group (-N=N-) is strongly electron-withdrawing, likely reducing electron density at the indazole core compared to electron-donating groups like -NH₂ . This difference influences reactivity in electrophilic substitution or metal-catalyzed reactions.
  • Stability : Diazo and nitro groups (e.g., in 6-Chloro-3-iodo-4-nitro-1H-indazole ) may render compounds thermally labile, requiring careful handling compared to stable carboxylate esters .

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